N-(2-carbamoylethyl)-N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide
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Description
“3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide” is a compound that belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds . These compounds are known for their versatile biological profiles, simple structure, and mild adverse effects . They exhibit numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Synthesis Analysis
The synthesis of 2H/4H-chromene derivatives has been achieved through several routes . For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of 2H/4H-chromene derivatives is characterized by a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The chemical reactions involving 2H/4H-chromene derivatives are diverse and can lead to a variety of analogs exhibiting unusual activities by multiple mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of 2H/4H-chromene derivatives can vary. For instance, one derivative was found to exist as two main keto-enol tautomers . The fluorescence of this derivative was enhanced upon increasing the medium viscosity, which was due to the resultant molecular rigidity .Safety and Hazards
Properties
IUPAC Name |
3-[3,4-dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-15(19)17(9-7-14(16)18)12-8-10-20-13-6-4-3-5-11(12)13/h2-6,12H,1,7-10H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXCHLVTINMREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC(=O)N)C1CCOC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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